1-(2-Bromophenyl)cyclopropanamine

Vue d'ensemble

Description

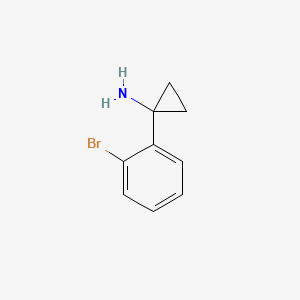

1-(2-Bromophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10BrN It is characterized by a cyclopropane ring attached to a bromophenyl group and an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with cyclopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromophenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylcyclopropanamine.

Substitution: Formation of hydroxyl or amino derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Bromophenyl)cyclopropanamine has been explored for its potential as a therapeutic agent. Its structural features make it a candidate for the development of inhibitors targeting specific biological pathways.

- Lysine-Specific Demethylase (LSD1) Inhibition : Research has indicated that cyclopropylamines, including derivatives like this compound, can inhibit LSD1, an enzyme implicated in various cancers. This inhibition could lead to novel treatments for cancer by modulating epigenetic regulation .

Synthesis of Complex Molecules

The compound serves as a building block in synthetic organic chemistry, particularly in the synthesis of more complex structures.

- C-C Bond Activation : Studies have demonstrated that aminocyclopropanes can undergo carbonylative cyclization to form larger cyclic compounds. This reaction pathway highlights the utility of this compound in creating polycyclic structures through innovative synthetic methods .

Antimalarial Research

The compound's derivatives have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria.

- Proteasome Inhibition : Certain derivatives have shown promise as selective inhibitors of the Pf20S proteasome, crucial for the survival of the malaria parasite. The modifications to the cyclopropane structure can enhance potency and selectivity .

Case Study 1: Inhibition of LSD1

A study focused on cyclopropylamines revealed that modifications to the cyclopropane structure could significantly enhance LSD1 inhibition. The introduction of various substituents on the bromophenyl ring was found to affect binding affinity and selectivity, suggesting that further exploration of this compound could yield potent inhibitors for therapeutic use against cancers associated with LSD1 activity .

Case Study 2: Antimalarial Activity

In a separate investigation, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The most effective compounds demonstrated low micromolar IC50 values against the parasite's proteasome while maintaining selectivity over human proteasomes. This underscores the potential for developing new antimalarial drugs based on this scaffold .

Comparative Data Table

| Property/Study | Medicinal Chemistry | Synthetic Applications | Antimalarial Research |

|---|---|---|---|

| Target Enzyme | LSD1 | C-C Bond Activation | Pf20S Proteasome |

| Activity Type | Inhibition | Synthesis | Inhibition |

| Notable Findings | Potent inhibitors identified | Effective in forming complex structures | Low micromolar IC50 values |

Mécanisme D'action

The mechanism of action of 1-(2-Bromophenyl)cyclopropanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(4-Bromophenyl)cyclopropanamine: Similar structure but with the bromine atom at the para position.

1-(2-Chlorophenyl)cyclopropanamine: Similar structure with a chlorine atom instead of bromine.

1-(2-Fluorophenyl)cyclopropanamine: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)cyclopropanamine is unique due to the presence of the bromine atom at the ortho position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts .

Activité Biologique

1-(2-Bromophenyl)cyclopropanamine is a compound that has garnered attention for its biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10BrN

- CAS Number : 604799-96-4

The compound features a cyclopropanamine moiety substituted with a bromophenyl group, which is believed to contribute to its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : It has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as a Lysine-specific demethylase (LSD1) inhibitor, which plays a role in epigenetic regulation and cancer progression .

- Neurotransmitter Modulation : The compound has affinities for neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR) and dopamine transporter, suggesting potential applications in neuropharmacology .

Anticancer Activity

This compound has demonstrated anticancer properties in several studies. Its ability to inhibit LSD1 suggests a role in cancer treatment by reversing epigenetic silencing of tumor suppressor genes. Case studies have shown that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines.

Neuroprotective Effects

Preliminary studies indicate that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems may help alleviate symptoms associated with conditions like Parkinson's disease or schizophrenia.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- LSD1 Inhibition : A study focusing on cyclopropylamines reported that this compound effectively inhibited LSD1 activity in vitro, leading to reduced cell proliferation in cancer models .

- Neuropharmacological Applications : Research exploring the effects of similar compounds on NMDAR showed promising results in enhancing cognitive function in animal models, suggesting a potential therapeutic avenue for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the established synthesis strategies for 1-(2-Bromophenyl)cyclopropanamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a brominated phenyl precursor. A common approach includes:

- Step 1 : Reacting 2-bromobenzyl chloride with cyclopropylamine under basic conditions (e.g., NaOH/KCO) in a polar aprotic solvent (e.g., dichloromethane or toluene) .

- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key variables : Temperature (40–60°C), solvent polarity, and base strength. Optimization studies suggest that higher yields (~70–80%) are achieved with slow addition of the amine to minimize side reactions like oligomerization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity and bromophenyl substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ≈ 212.1 for [M+H]) .

- FTIR : Peaks at ~3300 cm (N–H stretch) and 1500–1600 cm (C–Br stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from substituent positional effects or assay variability. To address this:

- Orthogonal assays : Compare results across in vitro binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) .

- Structural analysis : Use X-ray crystallography or computational docking to correlate activity with halogen positioning (e.g., 2-bromo vs. 3-bromo isomers) .

- Meta-analysis : Aggregate data from analogs (e.g., 1-(4-Chloro-2-fluorophenyl)cyclopropanamine) to identify trends in bioactivity .

Q. What role do substituent effects play in modulating the reactivity of this compound?

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Steric hindrance : The 2-bromo group impedes cyclopropanation efficiency at larger scales. Mitigate via microwave-assisted synthesis to reduce reaction time .

- Purification : Use preparative HPLC for high-purity batches (>99%) to avoid byproducts like dimerized cyclopropane derivatives .

- Stability : Store under inert gas (N) at −20°C to prevent amine oxidation .

Q. How can computational chemistry guide the design of this compound derivatives with improved target selectivity?

- Docking simulations : Predict binding affinity to targets (e.g., monoamine transporters) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

- DFT calculations : Analyze cyclopropane ring strain (≈27 kcal/mol) and its impact on conformational flexibility .

Q. Methodological Considerations

Q. What experimental controls are essential when studying the metabolic stability of this compound?

- Negative controls : Incubate with liver microsomes without NADPH to rule out non-enzymatic degradation .

- Positive controls : Use known CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

- Analytical validation : Employ LC-MS/MS to quantify parent compound and metabolites (e.g., deaminated or hydroxylated products) .

Propriétés

IUPAC Name |

1-(2-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEIQQJRUBZVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448432 | |

| Record name | 1-(2-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604799-96-4 | |

| Record name | 1-(2-Bromophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604799-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.